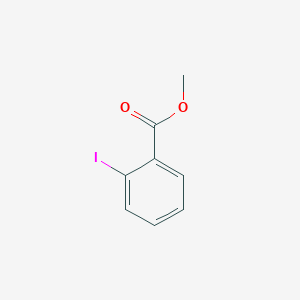

Methyl 2-iodobenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXLTVBTDZXPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060594 | |

| Record name | Benzoic acid, 2-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-97-9 | |

| Record name | Methyl 2-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-iodobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-iodo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-IODOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCW7KL2LZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparations of Methyl 2 Iodobenzoate

Esterification of 2-Iodobenzoic Acid with Methanol (B129727)

Optimization of Reaction Conditions for High Yield and Purity

Achieving a high yield and purity of methyl 2-iodobenzoate (B1229623) through esterification is dependent on the careful control of reaction parameters. Research has demonstrated that near-quantitative yields can be obtained by optimizing temperature, reaction time, and reactant ratios. For instance, heating a mixture of 2-iodobenzoic acid and methanol at 80°C for 2.5 hours under a nitrogen atmosphere has been reported to yield 99% of the desired product. chemicalbook.com Another study achieved a 98% yield by refluxing the reactants for 16 hours. chemicalbook.com The use of a large excess of methanol is a common strategy to shift the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle. tcu.edutcu.edu

The purification process typically involves cooling the reaction mixture, followed by an extraction procedure. The crude product is often extracted with a solvent like diethyl ether or dichloromethane. chemicalbook.comchemicalbook.com The organic layer is then washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst. chemicalbook.com Final purification by silica (B1680970) gel column chromatography can be employed to obtain methyl 2-iodobenzoate of high purity. chemicalbook.com

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodobenzoic acid, Methanol | Concentrated Sulfuric Acid | 80 | 2.5 | 99 | chemicalbook.com |

| 2-Iodobenzoic acid, Methanol | Concentrated Sulfuric Acid | Reflux | 16 | 98 | chemicalbook.com |

Role of Acid Catalysts (e.g., Concentrated Sulfuric Acid)

Concentrated sulfuric acid is a frequently used catalyst in the esterification of 2-iodobenzoic acid. chemicalbook.comchemicalbook.com Its primary role is to protonate the carbonyl oxygen of the 2-iodobenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. tcu.edu Although 2-iodobenzoic acid is itself an acid, a strong mineral acid like sulfuric acid is necessary to catalyze the reaction effectively. tcu.edu The catalyst is typically added slowly to the reaction mixture at room temperature before heating. chemicalbook.com While effective, the use of strong liquid acids like sulfuric acid presents challenges in terms of recovery and environmental impact due to the generation of acidic wastewater during workup. mdpi.com

Solvent Effects in Esterification Processes

In the esterification of 2-iodobenzoic acid, methanol often serves a dual role as both a reactant and a solvent. chemicalbook.comchemicalbook.com Using a large excess of methanol helps to dissolve the 2-iodobenzoic acid and also drives the reaction equilibrium towards the formation of this compound. tcu.edu The choice of solvent can significantly impact the equilibrium of esterification reactions. elsevierpure.com While other organic solvents can be used, the use of excess methanol is a practical and efficient approach for this specific transformation. After the reaction is complete, the excess methanol is typically removed by rotary evaporation before the extraction and purification steps. chemicalbook.com

Synthesis via Diazotization and Substitution Reactions

An alternative and powerful method for the preparation of aryl iodides, including this compound, is through a Sandmeyer-type reaction involving the diazotization of an aromatic amine followed by substitution. organic-chemistry.org This pathway is particularly useful when the corresponding amino compound is readily available.

From Methyl Anthranilate Precursors

This compound can be synthesized from methyl anthranilate (methyl 2-aminobenzoate). google.com This process involves the conversion of the amino group on the methyl anthranilate into a diazonium salt. This is achieved by reacting the methyl anthranilate with nitrous acid, which is typically generated in situ. mnstate.edu The resulting diazonium salt is then subjected to a substitution reaction where the diazonium group is replaced by an iodine atom. google.com

Use of Sodium Nitrite (B80452) and Potassium Iodide in Substitution

The diazotization step is carried out using sodium nitrite in the presence of a strong acid, such as sulfuric acid. google.com The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then reacts with the amino group of methyl anthranilate to form the diazonium salt. mnstate.edugoogle.com This reaction is typically performed at low temperatures (0-10°C) as diazonium salts are often unstable at higher temperatures. google.com

Following diazotization, the substitution is accomplished by introducing an aqueous solution of potassium iodide. google.com The iodide ion acts as a nucleophile, displacing the nitrogen gas from the diazonium salt to form this compound. stackexchange.com Unlike other Sandmeyer reactions that produce aryl chlorides or bromides and require a copper(I) catalyst, the iodination reaction with potassium iodide proceeds without the need for a copper catalyst. organic-chemistry.orggoogle.comstackexchange.com The reaction mixture is then processed through centrifugation and washing steps to isolate the final product. google.com

| Step | Precursor | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Diazotization | Methyl Anthranilate | Sodium Nitrite, Sulfuric Acid | Aryl Diazonium Salt | google.com |

| Substitution | Aryl Diazonium Salt | Potassium Iodide | This compound | google.com |

Waste Management and Purification in Diazotization Route

The traditional synthesis of this compound via the diazotization of methyl anthranilate is an effective but complex process that necessitates rigorous waste management and purification protocols. The multi-step nature of this route generates several waste streams that require careful handling to minimize environmental impact.

A typical production process involves the diazotization reaction of methyl anthranilate with sodium nitrite and sulfuric acid, followed by a substitution reaction with potassium iodide. google.com The primary waste products generated during this synthesis are outlined in the table below.

Table 1: Waste Streams in the Diazotization Synthesis of this compound

| Stage of Synthesis | Type of Waste Generated | Composition |

|---|---|---|

| Diazotization | Acidic Aqueous Waste | Unreacted reagents, diazonium salt byproducts, sulfuric acid. |

| Substitution | Gaseous Emissions | Exhaust gases, potentially including nitrogen oxides. |

| Centrifugation | Acidic Supernatant | Master supernatant containing dissolved inorganic salts and byproducts. google.com |

| Product Washing | Aqueous Waste | Wastewater containing sodium sulfite (B76179) and impurities. google.com |

Purification of the crude this compound is critical to achieving the high purity required for its applications, particularly in pharmaceutical synthesis. nbinno.com The process typically involves several distinct steps:

Centrifugation: After the substitution reaction, the solid, water-insoluble product is separated from the liquid supernatant (mother liquor) via centrifugation. google.com

Washing: The isolated crude product is washed, often with a sodium sulfite solution, to remove unreacted iodine and other water-soluble impurities. google.com

Rectification: The final and most crucial purification step is fractional distillation under reduced pressure (rectification). google.com This separates the volatile this compound from non-volatile residues and other impurities with different boiling points, yielding the final, high-purity product.

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, the chemical industry is increasingly focusing on green chemistry principles for the production of important intermediates like this compound. nbinno.comnbinno.com The goal is to develop more efficient, safer, and environmentally benign synthetic routes that reduce waste and minimize the use of hazardous substances. nih.gov Key areas of research include the exploration of greener solvents and reagents, and the development of novel catalytic systems. nbinno.commit.edu

Exploration of Environmentally Benign Solvents and Reagents

A primary focus of green chemistry is the replacement of conventional organic solvents, which are often volatile, toxic, and flammable, with safer alternatives. researchgate.net The selection of a solvent is a critical aspect of greening a chemical process, as solvents constitute a large volume of the waste generated. mit.edu

Research into greener synthesis pathways for compounds like this compound considers alternatives to traditional solvents. mit.edu The table below presents some undesirable solvents and their suggested greener replacements, which are applicable to general organic synthesis.

Table 2: Potential Green Solvent Alternatives in Organic Synthesis

| Undesirable Solvent | Suggested Green Alternative(s) | Rationale for Change |

|---|---|---|

| Benzene (B151609) | Toluene | Lower toxicity. nih.gov |

| Dichloromethane, Chloroform | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (B1210297) | Reduced toxicity and environmental persistence. mit.edu |

| Diethyl ether | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether | Lower volatility and peroxide-forming tendency. mit.edu |

Beyond solvents, the choice of reagents is also critical. Green chemistry principles advocate for the use of catalytic reagents over stoichiometric ones, as this minimizes waste. mit.edu For instance, developing alternatives to the traditional Sandmeyer-type reaction, which uses stoichiometric amounts of copper salts, is an area of interest. Furthermore, replacing hazardous acids or bases with more benign alternatives is a key strategy.

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy requirements, and reduced waste generation. mit.edu The development of efficient and recyclable catalysts is a major goal for the sustainable production of chemical intermediates.

While specific catalysts for the direct green synthesis of this compound are still an emerging area of research, broader trends in catalyst development are highly relevant. A significant area of innovation is the creation of catalysts from industrial waste products, turning a disposal problem into a valuable resource. For example, waste materials such as red mud from aluminum production and blast furnace dust have been successfully repurposed as effective catalysts in other chemical processes, such as biodiesel production. mdpi.com This approach embodies the principles of a circular economy.

The application of such principles to this compound synthesis could involve developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and production costs. Potential avenues for research include:

Solid-supported catalysts: Anchoring catalytic species to solid supports to facilitate easy recovery and recycling.

Biocatalysis: Using enzymes to perform specific reaction steps under mild conditions, often in aqueous media.

Flow Chemistry: Employing continuous-flow reactors can improve safety, particularly in managing energetic intermediates like diazonium salts, and enhance reaction efficiency and control. researchgate.net

The ongoing focus on green chemistry is expected to lead to novel, more sustainable methods for the industrial production of this compound. nbinno.com

Table of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 610-97-9 |

| Methyl anthranilate | 134-20-3 |

| Sodium nitrite | 7632-00-0 |

| Sulfuric acid | 7664-93-9 |

| Potassium iodide | 7681-11-0 |

| Sodium sulfite | 7757-83-7 |

| Toluene | 108-88-3 |

| 2-Methyltetrahydrofuran | 96-47-9 |

| Ethyl acetate | 141-78-6 |

| tert-Butyl methyl ether | 1634-04-4 |

| Acetonitrile | 75-05-8 |

Applications of Methyl 2 Iodobenzoate in Diverse Research Fields

Pharmaceutical and Medicinal Chemistry Research

In the fields of pharmaceutical and medicinal chemistry, Methyl 2-iodobenzoate (B1229623) serves as a critical starting material and intermediate. caloongchem.comnbinno.com Its high purity and reliable reactivity are essential for sensitive reactions involved in the synthesis of Active Pharmaceutical Ingredients (APIs) and other novel compounds with therapeutic potential. nbinno.com

Methyl 2-iodobenzoate is a key building block in the multi-step synthesis of various pharmaceutical intermediates. nbinno.comnbinno.com These intermediates are crucial components that are later converted into the final API.

This compound plays a significant role in the synthesis of Montelukast, a medication used to manage asthma. It is used in a crucial carbon-carbon bond-forming step to create a key intermediate. sciforum.net One synthetic route involves a Mizoroki-Heck reaction where this compound is reacted with an allylic alcohol. sciforum.net Another approach involves reacting a different compound with vinyl magnesium bromide, followed by a condensation reaction with this compound to produce the necessary keto ester intermediate. google.comgoogle.com

Table 1: Role of this compound in Montelukast Intermediate Synthesis

| Reaction Type | Reactants Involving this compound | Resulting Intermediate Class | Reference |

| Mizoroki-Heck Reaction | This compound, Allylic alcohol | Keto ester | sciforum.netgoogle.com |

| Condensation Reaction | This compound, Product of Grignard reaction | Keto ester | google.com |

Beyond specific, well-defined drug syntheses, this compound is employed more broadly as a foundational component for a variety of bioactive molecules. sciforum.net Its structure allows for its incorporation into complex molecular architectures, contributing to the development of new chemical entities with potential therapeutic applications. nbinno.com The compound's reactivity is leveraged in advanced organic synthesis to create novel materials and chemical compounds with specific desired properties. nbinno.com

The development of new drugs often relies on the availability of versatile chemical intermediates like this compound. nbinno.com Researchers utilize this compound in the creation of novel organic structures during the drug discovery process. nbinno.comcaloongchem.com Its application in complex chemical transformations supports research and development projects aimed at discovering new therapeutic agents. nbinno.com The electrophilic nature of this compound makes it suitable for various synthetic transformations, such as nucleophilic aromatic substitution reactions, which are fundamental in medicinal chemistry. caloongchem.com

Research applications have demonstrated the use of this compound in the preparation of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones. sigmaaldrich.comchemicalbook.com The isoquinolinone core is a structural motif found in various biologically active compounds, making this application relevant to medicinal chemistry.

This compound is used as a reactant in the preparation of (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester. sigmaaldrich.comchemicalbook.com This specific and complex molecule is a known precursor in the synthesis of Montelukast. scbt.com This highlights a direct and documented pathway where this compound is used to construct an advanced intermediate for a major pharmaceutical product. google.comgoogle.com

Synthesis of Isoindole-1,3-diones (Phthalimides) with Pharmaceutical Applications

This compound serves as a key starting material in the synthesis of isoindole-1,3-diones, a class of compounds more commonly known as phthalimides. nih.gov These heterocyclic structures are of significant interest in medicinal chemistry due to their wide range of biological activities, which include anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govmdpi.com

A notable and efficient method for synthesizing these compounds is the palladium-catalyzed one-step aminocarbonylation of o-halobenzoates. nih.gov In this process, this compound is treated as a model substrate, reacting with a primary amine, such as benzylamine, under a carbon monoxide atmosphere. The reaction is typically catalyzed by a palladium source like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand and occurs in the presence of a base. nih.gov This carbonylative cyclization provides a direct route to N-substituted phthalimides in good yields. nih.gov

The reaction mechanism involves the oxidative insertion of the palladium(0) catalyst into the carbon-iodine bond of this compound. This is followed by the insertion of carbon monoxide to form an acylpalladium complex. Subsequent reaction with the amine leads to the formation of an o-amidocarboxylate intermediate. The final step is an intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl group, leading to the formation of the isoindole-1,3-dione ring and the elimination of a methoxy (B1213986) group. nih.gov The higher reactivity of the C-I bond in this compound compared to a C-Br bond results in significantly better product yields under similar conditions. nih.gov

Table 1: Palladium-Catalyzed Synthesis of 2-Benzylisoindole-1,3-dione

| Starting Material | Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Source |

|---|

Advanced Materials Science and Engineering

The unique chemical structure of this compound makes it a valuable precursor in the field of materials science for the development of advanced materials with specific properties. nbinno.com Its applications extend to the creation of novel polymers and electronic materials through innovative chemical reactions. nbinno.com The presence of the iodine atom is particularly advantageous, as it can be used to form supramolecular synthons, which are useful for crystal engineering applications. nih.gov

As a building block, this compound facilitates the introduction of the carbomethoxy-phenyl group into larger molecular frameworks. This capability is leveraged in the synthesis of complex organic compounds that are investigated for applications in materials science, including the development of new polymers and materials for electronics. nbinno.com The reactivity of the iodide allows for precise structural modifications, enabling the fine-tuning of the final material's properties.

This compound is used in the preparation of Methyl Diphenylacetylene-2-carboxylate. chemicalbook.comsigmaaldrich.com This synthesis is typically achieved through a Sonogashira coupling reaction, a widely used method for forming carbon-carbon bonds. rsc.org In this reaction, this compound is coupled with phenylacetylene (B144264) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. rsc.org This reaction efficiently replaces the iodine atom with a phenylethynyl group, yielding the target diphenylacetylene (B1204595) derivative.

Similarly, this compound is a precursor for the synthesis of Methyl 2-heptynylphenylbenzoate. chemicalbook.comsigmaaldrich.com The synthetic strategy mirrors that of the diphenylacetylene derivative, employing a Sonogashira coupling reaction. In this case, the coupling partner for this compound is 1-heptyne. The reaction proceeds under similar catalytic conditions to afford Methyl 2-heptynylphenylbenzoate, demonstrating the versatility of this compound in reacting with various terminal alkynes to create a range of substituted aromatic compounds. rsc.org

Chemical Synthesis and Specialty Chemicals

The versatile reactivity of this compound establishes it as a crucial intermediate in advanced organic chemistry for creating complex molecules and specialty chemicals. nbinno.com Its utility is not confined to a single reaction type; it serves as a foundational component for a broad spectrum of chemical transformations. nbinno.com

This compound is a starting point for a diverse range of organic molecules with direct industrial applications. nbinno.comsamratremedies.com Its role as a key building block is evident in the pharmaceutical, agrochemical, and diagnostic industries. caloongchem.comsamratremedies.com

In addition to the previously mentioned syntheses, it is used to prepare:

N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones : These compounds are synthesized via a palladium-catalyzed three-component process. sigmaaldrich.com

Cyclobutene-dione derivatives : Molecules such as 4-(2-carbomethoxyphenyl)-3-(1-methylethoxy)cyclobut-3-ene-1,2-dione are prepared using this compound. chemicalbook.com

Phthalide derivatives : It undergoes cobalt-catalyzed cyclization with aldehydes to form phthalides. sigmaaldrich.com

Agrochemicals : The compound serves as an important ingredient in the production of some herbicides, pesticides, and fungicides. caloongchem.com

Iodobenzoates : It is a starting material for iodosobenzoates, which have applications as anti-infective agents, contraceptives, and as X-ray contrast media for medical diagnostics. samratremedies.com

Table 2: Selected Molecules Prepared from this compound

| Product Name | Synthetic Application Area | Source |

|---|---|---|

| N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones | Organic Synthesis | sigmaaldrich.com |

| Methyl Diphenylacetylene-2-carboxylate | Advanced Materials | chemicalbook.com |

| Methyl 2-heptynylphenylbenzoate | Advanced Materials | chemicalbook.com |

| 4-(2-carbomethoxyphenyl)-3-(1-methylethoxy)cyclobut-3-ene-1,2-dione | Organic Synthesis | sigmaaldrich.com |

Precursor for 4-(2-carbomethoxyphenyl)-3-(1-methylethoxy)cyclobut-3-ene-1,2-dione

This compound is a key starting material in the synthesis of substituted cyclobutenediones, such as 4-(2-carbomethoxyphenyl)-3-(1-methylethoxy)cyclobut-3-ene-1,2-dione. The synthesis of such compounds can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. acs.org

In this context, the reaction involves the coupling of an organohalide (this compound) with an organotin compound. The general approach, as described in research by Liebeskind and Fengl, utilizes 3-stannylcyclobutenediones as nucleophilic equivalents for the cyclobutenedione core. acs.org The carbon-iodine bond of this compound is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst. The resulting organopalladium complex then undergoes transmetalation with the stannylcyclobutenedione, followed by reductive elimination to form the new carbon-carbon bond, yielding the desired 4-aryl-substituted cyclobutenedione product. The use of copper iodide as a co-catalyst can have a beneficial effect on this type of Stille reaction. acs.orgnih.gov

Detailed Research Findings:

| Reactants | Catalyst/Reagents | Product | Reaction Type |

| This compound and a 3-(1-methylethoxy)-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | Palladium catalyst (e.g., Pd(PPh₃)₄), often with a Cu(I) co-catalyst | 4-(2-carbomethoxyphenyl)-3-(1-methylethoxy)cyclobut-3-ene-1,2-dione | Stille Cross-Coupling |

Intermediate in Specialty Chemical Preparation

The utility of this compound extends to the preparation of a variety of other specialty chemicals, highlighting its role as a versatile intermediate. nbinno.comchemicalbook.com The presence of the iodo group allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

It is used in the preparation of compounds such as:

N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones : Synthesized via palladium-catalyzed three-component processes.

Methyl diphenylacetylene-2-carboxylate and methyl 2-heptynylphenylbenzoate : Prepared through coupling reactions that form new carbon-carbon triple bonds.

Phthalide derivatives : Formed through a cobalt-catalyzed cyclization reaction between this compound and various aldehydes.

These examples demonstrate the compound's importance as a scaffold for building more complex molecular structures that are often key components in pharmaceuticals, agrochemicals, and materials science. nbinno.com

Fragrance and Flavor Industries (Potential Applications)

Esters as a class of organic compounds are fundamental to the fragrance and flavor industries due to their characteristic pleasant and often fruity or floral aromas. scentjourner.comchemicalbull.com Simple esters like methyl benzoate (B1203000), which lacks the iodine substituent, are known for their warm floral scents and are used in perfume formulations. chemicalbull.com

However, the direct application of this compound in the fragrance and flavor industries is not well-documented in scientific literature. While its identity as an aromatic ester suggests it possesses a distinct odor, its specific sensory profile and potential use as a fragrance ingredient have not been detailed. The presence of the heavy iodine atom would significantly alter the molecule's volatility and olfactory properties compared to its non-iodinated counterpart. Therefore, its role in this sector remains a potential area for exploration rather than an established application.

Precursor in the Synthesis of Kibdelone C

One of the most notable applications of this compound is its role as a precursor in the total synthesis of complex natural products, specifically Kibdelone C. Kibdelones are a family of polycyclic tetrahydroxanthones that exhibit potent anticancer activity.

In the synthetic route to Kibdelone C, this compound is used to construct a key portion of the molecule's intricate hexacyclic framework. The crucial step involves the microbial dihydroxylation of this compound. This biocatalytic transformation introduces two hydroxyl groups onto the aromatic ring, creating a chiral, nonracemic iodocyclohexene carboxylate intermediate. This intermediate serves as a vital building block for what will become the EF ring fragment of the final natural product. This chemoenzymatic strategy provides an efficient way to install the required stereochemistry early in the synthetic sequence.

Theoretical and Computational Studies on Methyl 2 Iodobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an invaluable tool for investigating the electronic structure and reactivity of organic molecules. For derivatives of iodobenzene, including Methyl 2-iodobenzoate (B1229623), DFT calculations provide detailed information on reaction pathways and energetics that are often difficult to obtain experimentally.

DFT calculations are instrumental in mapping out the step-by-step mechanisms of complex chemical reactions. A primary area of study for aryl iodides like Methyl 2-iodobenzoate is their participation in palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetallation, and reductive elimination.

DFT studies on related 4-substituted iodobenzenes have elucidated the initial and rate-determining step of oxidative addition to a Pd(0) complex. researchgate.netrsc.org These calculations confirm that the reaction proceeds via a concerted mechanism, leading to a Pd(II) species. researchgate.net The transition states and intermediates along this pathway can be modeled to understand the flow of electrons and the structural changes occurring during the C-I bond cleavage. rsc.org For rhodium-catalyzed reactions, such as methanol (B129727) carbonylation where methyl iodide is a key component, DFT has been used to confirm the SN2 character of the oxidative addition step, where the metal complex acts as a nucleophile attacking the methyl group. iciq.org These mechanistic insights are directly applicable to understanding how this compound would engage with various catalytic systems.

The reactivity of this compound is significantly influenced by its substituent groups: the iodine atom and the methyl ester group at the ortho position. DFT calculations help quantify these electronic effects. For instance, studies on the oxidative addition of various 4-substituted iodobenzenes to palladium complexes have shown a clear correlation between the electronic nature of the substituent and the reaction's energetics. researchgate.net

Aryl halides with electron-withdrawing groups typically exhibit smaller energy barriers for oxidative addition compared to those with electron-donating groups. researchgate.net The methyl ester group (-COOCH₃) on this compound is electron-withdrawing, which enhances the electrophilicity of the carbon atom bonded to the iodine. This makes the C-I bond more susceptible to nucleophilic attack by a low-valent metal catalyst. DFT-based reactivity indices, such as electrophilicity and nucleophilicity, can be calculated to predict how this compound will behave in polar reactions like hetero-Diels–Alder cycloadditions, by analogy with other electrophilic compounds. nih.gov

A key output of DFT calculations is the computation of activation energies (energy barriers) and reaction energies, which are critical for predicting reaction rates and feasibility. For the oxidative addition of substituted iodobenzenes to a Pd(0)-trimethylphosphine complex, DFT has been used to calculate the activation free energies (ΔG‡) and reaction free energies (ΔG). researchgate.net

These studies found that the bisphosphine pathway for this oxidative addition is essentially barrierless, while the monophosphine pathway is hindered by a high phosphine (B1218219) dissociation energy. researchgate.netmtak.hu Furthermore, a linear relationship was established between the reaction free energy and the Hammett constants of the substituents, with electron-withdrawing groups making the reaction more exergonic. researchgate.net While specific values for this compound are not detailed in these particular studies, the established principles allow for a strong prediction of its behavior. The table below, adapted from a study on 4-substituted iodobenzenes, illustrates the type of data generated through such computations. researchgate.net

| Substituent (at para-position) | Pathway | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| H | 1+3a → 4a → 5TSa → 6a | -6.0 | -35.9 |

| NMe₂ | 1+3b → 4b → 5TSb → 6b | -5.1 | -31.8 |

| Me | 1+3d → 4d → 5TSd → 6d | -5.7 | -35.1 |

| CN | 1+3g → 4g → 5TSg → 6g | -11.8 | -39.6 |

This data represents computed energies for the oxidative addition of 4-substituted iodobenzenes to a Pd(0) complex, illustrating the influence of substituents on reaction energetics. researchgate.net

Molecular Docking and QSARIS-based Analysis (Analogy to Related Compounds)

While specific molecular docking or Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound are not prominent, these computational techniques are vital for drug discovery and are applied to structurally related compounds. By analogy, we can understand how this compound or its derivatives could be analyzed if they were investigated for biological activity.

Molecular Docking is a method used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com If a derivative of this compound were designed as a potential enzyme inhibitor, docking studies would be performed to understand its binding mode in the protein's active site and to estimate its binding affinity. mdpi.comnih.gov This information is crucial for optimizing the molecule's structure to improve its potency.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijpsonline.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create predictive models based on the steric, electrostatic, and hydrophobic properties of the molecules. ijpsonline.com For a series of biologically active compounds derived from a this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more effective compounds and reducing the need for extensive synthesis and testing. ijpsonline.comijpsonline.com

Structural Elucidation and Conformational Analysis (e.g., IR Spectroscopy for Reaction Monitoring)

Spectroscopic techniques, complemented by computational analysis, are fundamental for structural elucidation. Infrared (IR) spectroscopy is particularly useful for identifying functional groups and can be used to monitor the progress of a reaction involving this compound. youtube.comdocbrown.info

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. chemicalbook.com The most prominent peaks are associated with the carbonyl (C=O) stretch of the ester group and vibrations from the aromatic ring. chemicalbook.comchemicalbook.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1728 | C=O (ester) stretching |

| ~1290, ~1249 | C-O (ester) stretching |

| ~3057 | Aromatic C-H stretching |

| ~2946 | Aliphatic C-H stretching (methyl group) |

| ~1579, ~1459, ~1428 | Aromatic C=C ring stretching |

| ~738 | C-H out-of-plane bending (ortho-disubstituted ring) |

Prominent IR absorption peaks for this compound. chemicalbook.com

IR spectroscopy serves as an effective tool for real-time reaction monitoring. jascoinc.com For example, in a reaction where this compound is consumed, one could track the decrease in the intensity of its characteristic carbonyl peak at ~1728 cm⁻¹. chemicalbook.com Concurrently, the appearance of new absorption bands corresponding to the functional groups of the product would signal the reaction's progression. This allows for the optimization of reaction conditions and the determination of reaction endpoints without the need for complex sample workups. youtube.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems

The functionalization of methyl 2-iodobenzoate (B1229623) predominantly relies on transition metal-catalyzed cross-coupling reactions. Future research is actively pursuing the development of more efficient, sustainable, and cost-effective catalytic systems.

A significant trend is the move beyond traditional palladium catalysts towards systems based on more earth-abundant and less toxic metals. Iron-catalyzed cross-coupling reactions, for instance, have emerged as a valuable and environmentally benign platform for organic synthesis. nih.govnih.gov Research into iron-based catalysts for C-C bond formation, particularly with organomagnesium reagents (Kumada coupling), demonstrates high functional group tolerance, which is crucial when dealing with ester-containing molecules like methyl 2-iodobenzoate. nih.gov Similarly, ruthenium-catalyzed systems are being explored for the selective activation and coupling of C-O bonds, a challenging but increasingly important transformation. rsc.org

Even within palladium catalysis, innovation continues. The development of novel ligands and pre-catalysts is ongoing, aiming to improve reaction yields and efficiencies. mit.edu For example, palladium complexes with iminophosphine ligands have been investigated for Stille coupling reactions involving this compound. researchgate.net Another innovative approach involves the use of magnetic nanoparticles as catalyst supports. A palladium magnetic catalyst has been developed for use in a continuous flow system, demonstrating high efficiency in various coupling reactions, including Sonogashira and Suzuki reactions. rsc.org This approach simplifies catalyst recovery and reuse, aligning with the principles of green chemistry.

Future work will likely focus on designing catalysts that operate under milder conditions, tolerate a wider range of functional groups, and expand the scope of possible transformations for this compound.

Integration with Flow Chemistry and Automation

The synthesis of complex molecules, particularly pharmaceuticals and fine chemicals, is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. researchgate.net This technology offers superior control over reaction parameters, enhanced safety, and easier scalability. nih.gov this compound is increasingly being integrated into these advanced manufacturing platforms.

Continuous flow processes are particularly well-suited for the synthesis of heterocyclic compounds, many of which use aryl halides like this compound as starting materials. mdpi.comresearchgate.netbohrium.com For example, a related precursor, methyl 2-aminobenzoate, is used in the continuous-flow synthesis of methyl 2-(chlorosulfonyl)benzoate, showcasing the adaptability of such substrates to flow conditions. researchgate.net

The true potential of this trend is realized when flow chemistry is combined with automation. Automated systems can perform multi-step syntheses and reaction optimizations with minimal human intervention. mpg.de Platforms have been developed that use feedback loops and design of experiments (DoE) algorithms to rapidly identify optimal conditions for complex reactions like Suzuki-Miyaura cross-couplings. researchgate.netrsc.org This automated approach significantly accelerates process development and can be applied to reactions involving this compound to quickly map reaction landscapes and maximize yields. researchgate.net The convergence of computer-aided synthesis planning with automated flow systems represents a powerful future direction, enabling the on-demand synthesis of complex target molecules from precursors like this compound. mit.edu

Advanced Spectroscopic Techniques for Real-time Monitoring

A deeper understanding and control of chemical reactions require moving beyond traditional offline analysis. The development of advanced in-situ spectroscopic techniques for real-time monitoring is a key emerging trend that directly impacts reactions involving this compound. These methods provide critical data on reaction kinetics, intermediate formation, and catalyst behavior as the reaction happens. nih.gov

While Fourier-transform infrared (FTIR) spectroscopy is commonly used for monitoring species in flow reactors, more advanced techniques are gaining traction. rsc.org Raman spectroscopy, for instance, is a powerful tool for in-situ monitoring as it is non-invasive and often provides complementary information to IR. nih.gov It has been successfully implemented for real-time analysis of microwave-promoted organometallic reactions and mechanochemical processes. rsc.orgresearchgate.net

A particularly innovative technique is Surface-Enhanced Raman Scattering (SERS), which can dramatically amplify the Raman signal. Recent research has shown that dimers of catalytically active palladium nanocubes can serve as a bifunctional platform, both catalyzing the reaction and providing a plasmonic "hot spot" for SERS enhancement. This allows for the in-situ kinetic monitoring of palladium-catalyzed cross-coupling reactions at the single-dimer level, offering unprecedented mechanistic detail. nih.gov Applying such advanced techniques to transformations of this compound will enable more precise process control, optimization, and a deeper fundamental understanding of the underlying reaction mechanisms.

Exploration of New Bioapplications

This compound serves as a crucial starting material for a variety of biologically active molecules, including active pharmaceutical ingredients (APIs). nbinno.com Its derivatives are found in anti-inflammatory agents and analgesics. sigmaaldrich.com A significant and emerging area of research is the use of this compound as a precursor for novel diagnostic and therapeutic agents in nuclear medicine. nih.govresearchgate.net

The iodine atom in this compound provides a strategic site for the introduction of radioisotopes, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131. This process, known as radiolabeling, allows molecules to be tracked within the body using imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). kcl.ac.uknih.gov These imaging modalities are invaluable for the early diagnosis of diseases and for monitoring treatment response.

By chemically modifying the this compound scaffold and then replacing the stable iodine with a radioisotope, researchers can develop novel radiotracers targeted to specific biological entities, such as enzymes or receptors associated with diseases like cancer or neurodegenerative disorders. nih.gov Furthermore, depending on the radioisotope used, the resulting radiolabeled compound can also function as a therapeutic agent (radionuclide therapy), delivering a cytotoxic radiation dose directly to diseased tissues. kcl.ac.uk The exploration of this compound derivatives as precursors to this next generation of "theranostic" agents (molecules that combine therapeutic and diagnostic capabilities) represents a major future direction.

Machine Learning and AI in Reaction Prediction

The traditional method of reaction optimization, often involving extensive and time-consuming screening of variables, is being revolutionized by machine learning (ML) and artificial intelligence (AI). princeton.edu This trend is particularly relevant for the complex, multi-parameter cross-coupling reactions that this compound frequently undergoes.

Data on Emerging Research Trends

| Research Area | Key Trend/Technology | Primary Application for this compound | Potential Impact |

|---|---|---|---|

| Novel Catalysis | Earth-abundant metal catalysts (e.g., Iron, Ruthenium) | Sustainable cross-coupling reactions | Reduced cost, lower toxicity, improved sustainability |

| Process Chemistry | Automated Continuous Flow Synthesis | Efficient production of heterocycles and complex APIs | Faster process development, enhanced safety, scalability |

| Analytical Chemistry | In-situ SERS and Raman Spectroscopy | Real-time reaction monitoring and mechanistic studies | Precise process control, deeper reaction understanding |

| Bioapplications | Radiolabeling with Iodine Isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) | Development of PET/SPECT imaging agents and radiotherapeutics | Advanced diagnostics, targeted cancer therapy |

| Computational Chemistry | Machine Learning and AI Algorithms | Prediction and optimization of reaction conditions | Accelerated discovery of new reactions and processes |

Q & A

Q. What are the standard protocols for synthesizing Methyl 2-iodobenzoate, and how can its purity be verified?

this compound is commonly synthesized via halogenation or esterification reactions. For example, a 2 mmol scale synthesis using this compound as a starting material under visible light mediation yields derivatives like methyl 2-cyclopropylbenzoate (85% yield) . Characterization involves 1H/13C NMR (e.g., δ 7.79 ppm for aromatic protons, δ 168.8 ppm for the ester carbonyl) and HRMS (e.g., calculated [M+H]+: 177.0910; observed: 177.0913) to confirm structure and purity . Purity can also be assessed via melting point (mp) or boiling point (bp) data (e.g., bp 272–274°C ).

Q. What safety precautions are necessary when handling this compound?

this compound is classified under GHS as a skin irritant (Category 2) and eye irritant (Category 2A) . It may also cause specific target organ toxicity (Category 3). Researchers should use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Proper disposal protocols for halogenated waste must be followed .

Q. How should NMR data for this compound derivatives be interpreted?

Key NMR signals include aromatic protons (δ 7.0–8.0 ppm) and ester carbonyl carbons (δ ~168 ppm). For example, in methyl 2-cyclopropylbenzoate, the cyclopropane protons appear at δ 0.64–1.03 ppm, while the ester methyl group resonates at δ 3.91 ppm . Cross-referencing with literature values (e.g., matching δ 130.1 ppm for specific carbons) ensures accurate assignment .

Advanced Research Questions

Q. What role does this compound play in enantioselective palladium-catalyzed reactions?

this compound serves as an electrophilic arylating agent in palladium-catalyzed ring-opening reactions. For instance, it enables the synthesis of cis-dihydro benzo[c]phenanthridinones via azabenzonorbornadiene activation, achieving high enantioselectivity (up to 95% ee) . The iodine substituent enhances reactivity in oxidative addition steps, critical for forming chiral intermediates.

Q. How can contradictions in reported reaction yields or selectivity be resolved?

Discrepancies often arise from variations in catalysts, solvents, or light sources. For example, visible light-mediated reactions may yield 85% product , whereas thermal conditions might lower efficiency. Systematic optimization of parameters (e.g., catalyst loading, wavelength) and replication of published procedures (with detailed experimental logs) are essential. Cross-validating data with HRMS and 2D NMR (e.g., COSY, HSQC) can identify impurities or side products .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

Regioselectivity is influenced by steric and electronic effects. The ortho-iodo group directs coupling to specific positions in transition metal-catalyzed reactions. For example, in copper-catalyzed B–H bond insertions, the iodine atom stabilizes transition states, favoring C–B bond formation at the para position . Computational modeling (DFT) can predict reactive sites, while Hammett plots correlate substituent effects with reaction rates .

Methodological Guidance

- Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis steps, including reagent quantities, reaction times, and purification methods. Use ≤5 compounds in the main manuscript; others should be in supplementary data .

- Data Reporting : Include full spectral data (NMR, HRMS) for new compounds. For known compounds, cite literature but provide key characterization details (e.g., mp/bp, Rf values) .

- Conflict Resolution : Address contradictory data by comparing experimental conditions (e.g., solvent polarity, temperature) and using statistical tools (e.g., ANOVA for yield variations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.